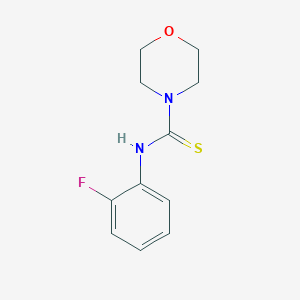

![molecular formula C20H24N6OS B5504900 5,7-dimethyl-3-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5504900.png)

5,7-dimethyl-3-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The class of compounds to which the specified chemical belongs, pyrazolo[1,5-a]pyrimidines, has been extensively researched for their diverse chemical reactions, synthesis methods, and potential applications in medicinal chemistry due to their structural complexity and biological relevance.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines derivatives involves several strategies, including condensation reactions and multicomponent reactions, to construct the pyrazolo[1,5-a]pyrimidine ring systems. For example, derivatives of pyrazolo[1,5-a]pyrimidines have been synthesized by the reaction of 5-amino-1H-pyrazoles with various reagents, such as β-diketones and α-cyanoaldehydes, showcasing the versatility of synthetic approaches to access this class of compounds (Elattar & El‐Mekabaty, 2021).

Molecular Structure Analysis

Molecular structure analysis of pyrazolo[1,5-a]pyrimidines, including X-ray diffraction and NMR spectroscopy, has been utilized to elucidate the configuration and conformation of newly synthesized compounds. For instance, the structural elucidation of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines was achieved using NMR spectroscopy and confirmed by X-ray structure analysis, revealing detailed insights into the molecule's architecture (Chimichi et al., 1996).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, leading to a wide array of derivatives with distinct chemical properties. For example, reactions with heterocyclic amidines have led to the synthesis of novel azolo[1,5-a]pyrimidine derivatives, demonstrating the reactivity and functionalization capacity of this compound class (Elmaati, 2002).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Researchers have developed methods for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their potential as precursors for tricyclic series with affinity for the central benzodiazepine receptor. These studies offer insights into structure-affinity relationships and provide a basis for further modifications to enhance biological activity (Bruni et al., 1993).

Biological Activities

The biological activities of pyrazolo[1,5-a]pyrimidines and related derivatives have been extensively investigated. Compounds within this class exhibit a range of activities, including antimicrobial, anti-inflammatory, and potential antitumor effects. Notably, some derivatives have shown promising antimicrobial efficiency against both gram-positive and gram-negative bacteria, highlighting their therapeutic potential (Yasser H. Zaki et al., 2016; Asmaa M. Fahim et al., 2020).

Antitumor Potential

Several studies have focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives for evaluation of their in vitro anticancer activity. These studies have identified compounds with potent cytotoxic activities against various cancer cell lines, suggesting the potential of these derivatives as antitumor agents. The structural diversity of these compounds allows for targeted modifications to enhance their efficacy and specificity (Ashraf S. Hassan et al., 2017).

Antimicrobial and Antibacterial Evaluation

The antimicrobial and antibacterial potentials of pyrazolo[1,5-a]pyrimidine derivatives have been confirmed through various studies. These compounds have been synthesized and evaluated against a range of bacterial strains, demonstrating significant inhibitory effects. Such findings underscore the utility of these derivatives in developing new antibacterial agents (Sobhi M. Gomha et al., 2015; H. Beyzaei et al., 2017).

Eigenschaften

IUPAC Name |

(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-[(1S,5R)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6OS/c1-13-5-14(2)26-19(23-13)18(6-22-26)20(27)25-8-15-3-4-17(25)10-24(7-15)9-16-11-28-12-21-16/h5-6,11-12,15,17H,3-4,7-10H2,1-2H3/t15-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPVNMYDYBFBGR-DOTOQJQBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C=NN12)C(=O)N3CC4CCC3CN(C4)CC5=CSC=N5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC2=C(C=NN12)C(=O)N3C[C@H]4CC[C@@H]3CN(C4)CC5=CSC=N5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5504821.png)

![(3R*,4R*)-3-methyl-1-[(3'-methylbiphenyl-2-yl)carbonyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5504823.png)

![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5504826.png)

![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide](/img/structure/B5504841.png)

![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5504848.png)

![5-cyclobutyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5504854.png)

![5-(4-methoxyphenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5504860.png)

![N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)cyclopentanecarboxamide](/img/structure/B5504864.png)

![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5504899.png)

![3-(5-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5504914.png)

![2-(3-methoxypropyl)-8-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5504920.png)

![4-[(4-nitrophenyl)sulfonyl]-2,6-piperazinedione](/img/structure/B5504926.png)